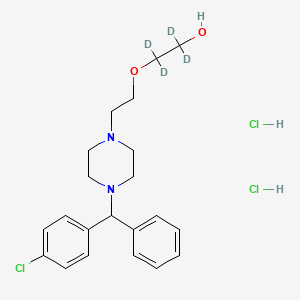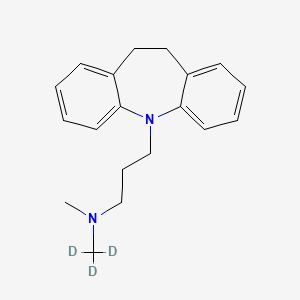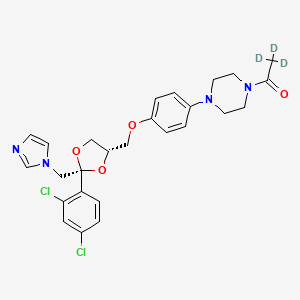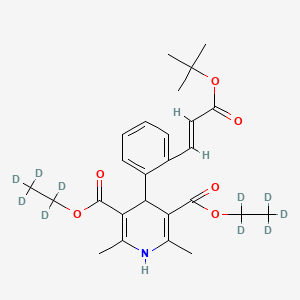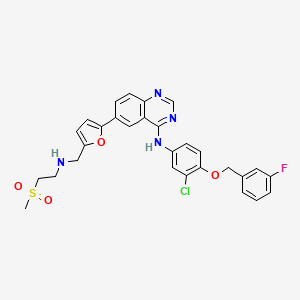
Terbinafine-d3(N-methyl-d3)
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbinafine-d3(N-methyl-d3) is an isotope labelled form of Terbinafine . Terbinafine is an antifungal medication used to treat conditions such as ringworm, pityriasis versicolor, and fungal nail infections . The molecular formula of Terbinafine-d3(N-methyl-d3) is C21H22D3N and its molecular weight is 294.44 .
Synthesis Analysis
A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification: after a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis
The molecular structure of Terbinafine-d3(N-methyl-d3) can be analyzed using various techniques such as molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations . These techniques show that Terbinafine and its metabolites have LUMO-HOMO energy differences ranging from 4.22 to 4.73 eV based on DFT calculations .Physical And Chemical Properties Analysis
Terbinafine-d3(N-methyl-d3) is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . The physicochemical properties of the complexes between Terbinafine and different cyclodextrins have been studied in pH 12 aqueous solutions at 25 °C and in the solid state .科学的研究の応用
Photodynamic Therapy and Antifungal Resistance
- Terbinafine is commonly used against Trichophyton infections. However, resistance due to squalene epoxidase (SQLE) alterations is increasing. Research explores photodynamic therapy (PDT) as an effective treatment against both terbinafine resistant and susceptible strains. PDT's efficacy against dermatophytes is not affected by terbinafine susceptibility or SQLE mutations, making it a promising alternative treatment method (Shen et al., 2021).
Inhibition of Cell Proliferation
- Terbinafine has shown inhibitory effects on human umbilical vascular endothelial cells (HUVEC) proliferation. It operates through a dose-dependent decrease in cell numbers, affecting the S-phase of the cell-cycle and involving the p21-associated signaling pathway. This finding indicates potential for anti-angiogenic effects of terbinafine (Ho et al., 2004).
Chemical Analysis and Impurity Detection
- A novel reversed-phase HPLC method has been developed for simultaneous determination of terbinafine and its impurities in pharmaceutical formulations. This method is crucial for ensuring the quality and efficacy of terbinafine in pharmaceutical applications (Matysová et al., 2006).
Antagonist of Smooth Muscle Cell Mitogenic Response
- Terbinafine has been identified as an inhibitor of the smooth muscle cell mitogenic response to platelet-derived growth factor (PDGF) both in vitro and in vivo. This property suggests its potential application in preventing neointimal proliferation, a critical factor in various vascular diseases (Nemecek et al., 1989).
Electrochemical Detection and Analysis
- Terbinafine's electrochemical behavior has been studied, demonstrating its potential for sensitive detection in biological fluids. This research aids in understanding its pharmacokinetics and therapeutic monitoring (Arranz et al., 1997).
Synthesis and Production Methods
- Research has been dedicated to developing effective methods for the synthesis of terbinafine, enhancing its availability and reducing costs. This includes exploring various chemical pathways and processes to produce terbinafine more efficiently and safely (Kazakov & Golosov, 2004).
Safety And Hazards
特性
CAS番号 |
1133210-36-2 |
|---|---|
製品名 |
Terbinafine-d3(N-methyl-d3) |
分子式 |
C21H22D3N |
分子量 |
294.46 |
純度 |
98% by HPLC; 98% atom D; |
関連するCAS |
91161-71-6 (unlabelled); 78628-80-5 (unlabelled hydrochloride) |
タグ |
Terbinafine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Hydrochlorothiazide-d2
1219798-89-6
Hydroxyzine (D4' dihydrochloride)
1219805-91-0
Gabapentin-d6 HCl
1432061-73-8
Imipramine-d3
112898-42-7



